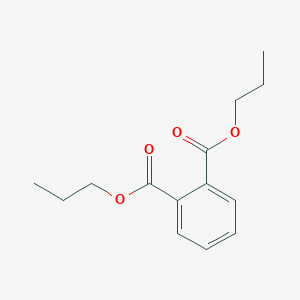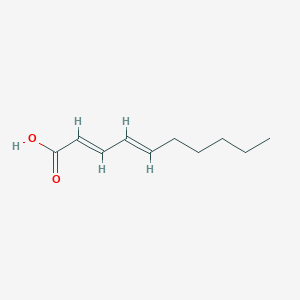
Ethyl 2-(pyrimidin-4-yl)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as Ethyl 2-(pyrimidin-4-yl)acetate, often involves various methods. One approach is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the reaction of ethyl 2-bromoacetate with 4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine and potassium carbonate in the presence of potassium chloride and tetra-n-butylammonium bromide as catalysts .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
Ethyl 2-(pyrimidin-4-yl)acetate derivatives have been synthesized and evaluated for their potential anti-fibrotic activities. These compounds have shown promising results against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of fibrosis. The derivatives, particularly ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, exhibited better anti-fibrotic activities than some known drugs, suggesting their potential as novel anti-fibrotic agents .
Anti-Inflammatory Properties
Pyrimidine derivatives, including Ethyl 2-(pyrimidin-4-yl)acetate, have been recognized for their anti-inflammatory properties. They inhibit the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. This makes them valuable in the development of new anti-inflammatory drugs .
Antimicrobial Applications
The pyrimidine moiety is known to exhibit a wide range of pharmacological activities, including antimicrobial properties. Ethyl 2-(pyrimidin-4-yl)acetate derivatives can be designed to target various microbial infections, providing a platform for the development of new antimicrobial agents .
Antiviral Therapeutics
Research has indicated that compounds containing pyrimidine structures, such as Ethyl 2-(pyrimidin-4-yl)acetate, show significant antiviral activity. They have been particularly effective against viruses like the Newcastle disease virus, comparable to established antiviral drugs. This opens up avenues for the synthesis of novel antiviral therapeutics .
Anticancer Potential
Pyrimidine derivatives have been studied for their anticancer effects. For instance, Piritrexim, a pyrimidine-based compound, has shown to inhibit dihydrofolate reductase (DHFR), an enzyme often targeted in cancer therapies. This inhibition has demonstrated good antitumor effects, suggesting that Ethyl 2-(pyrimidin-4-yl)acetate could be modified to enhance its anticancer properties .
Chemical Biology and Medicinal Chemistry
Ethyl 2-(pyrimidin-4-yl)acetate serves as a building block in the construction of novel heterocyclic compound libraries with potential biological activities. It is a privileged structure in medicinal chemistry, used to design compounds with diverse biological and pharmaceutical activities, thus playing a crucial role in the discovery of new drugs .
Wirkmechanismus
Target of Action
Ethyl 2-(pyrimidin-4-yl)acetate is a pyrimidine derivative. Pyrimidine derivatives have been found to exhibit a wide range of pharmacological activities . They are known to interact with certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These mediators play a crucial role in the body’s inflammatory response.
Mode of Action
The anti-inflammatory effects of pyrimidines, including Ethyl 2-(pyrimidin-4-yl)acetate, are attributed to their inhibitory response against the expression and activities of these inflammatory mediators . By interacting with these targets, the compound can potentially modulate the body’s inflammatory response.
Biochemical Pathways
It is known that pyrimidine derivatives can influence various biochemical pathways related to inflammation . The compound’s interaction with its targets can lead to changes in these pathways, potentially resulting in downstream effects such as the reduction of inflammation.
Result of Action
The molecular and cellular effects of Ethyl 2-(pyrimidin-4-yl)acetate’s action are likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain inflammatory mediators, the compound can potentially reduce inflammation at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
ethyl 2-pyrimidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-3-4-9-6-10-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZVJNQHRQQRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604762 | |
| Record name | Ethyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyrimidin-4-yl)acetate | |
CAS RN |
1240606-58-9 | |
| Record name | Ethyl 4-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240606-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)


![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)




![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)

